N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

Catalog No.
S003186
CAS No.
153436-54-5
M.F
C16H14BrN3O2
M. Wt
360.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

CAS Number

153436-54-5

Product Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

InChI

InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)

InChI Key

LSPANGZZENHZNJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC

Synonyms

4-((3-bromophenyl)amino)-6,7-dimethoxyquinazoline, EBE-A22, N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine, PD 153035, PD-153035, PD153035

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC

Description

The exact mass of the compound N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound with the molecular formula C16H14BrN3O2C_{16}H_{14}BrN_{3}O_{2} and a molecular weight of approximately 360.20 g/mol. This compound appears as a white to off-white solid and is soluble in dimethyl sulfoxide. It is recognized for its unique structural properties, which include a quinazoline core substituted with a bromophenyl group and two methoxy groups at positions six and seven of the quinazoline ring .

Typical of quinazolines. These include:

  • Nucleophilic Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Acylation Reactions: The amine group can react with acyl chlorides to form amides, which can further modify its biological activity.
  • Reduction Reactions: The nitro or other reducible functional groups on derivatives can be reduced to amines.

These reactions highlight the compound's potential for further chemical modification and functionalization in synthetic chemistry.

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine exhibits notable biological activity as an inhibitor of receptor protein-tyrosine kinases, specifically acting as an epidermal growth factor receptor antagonist. This activity positions it as a candidate for research in cancer therapeutics, particularly in targeting pathways involved in tumor growth and proliferation . Its role as a selective inhibitor suggests potential applications in treating diseases characterized by aberrant signaling through receptor tyrosine kinases.

The synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions:

  • Formation of the Quinazoline Core: The initial step often involves cyclization reactions between appropriate aminobenzyl derivatives and carbonyl compounds to form the quinazoline nucleus.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine reagents.
  • Methoxylation: The methoxy groups are introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.
  • Final Amine Formation: The final step involves converting any precursor functional groups into the amine form through reduction or substitution reactions.

These methods allow for the tailored synthesis of this compound, enabling modifications to enhance its biological properties.

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:

  • Pharmaceutical Development: Due to its inhibitory effects on receptor tyrosine kinases, it is investigated for potential use in cancer treatment.
  • Biochemical Research: It serves as a tool compound for studying signaling pathways involving epidermal growth factor receptors and related kinases.
  • Chemical Biology: Its unique structure allows it to be used in high-throughput screening assays for drug discovery.

Interaction studies have shown that N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine effectively inhibits various receptor tyrosine kinases, demonstrating its potency against specific targets involved in cellular signaling. Research indicates that this compound can modulate downstream signaling pathways associated with cell proliferation and survival, making it a valuable candidate for further investigation in therapeutic contexts .

Several compounds share structural similarities with N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Tyrphostin AG 1517C₁₆H₁₄BrN₃O₂Inhibitor of receptor tyrosine kinases
PD 153035C₁₆H₁₅BrClN₃O₂Hydrochloride salt; similar biological activity
4-(3-bromophenylamino)quinazolineC₁₆H₁₄BrN₃OLacks methoxy groups; different solubility

Uniqueness: N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine stands out due to its specific methoxy substitutions that enhance solubility and potentially improve bioavailability compared to similar compounds. Its targeted action on epidermal growth factor receptors further differentiates it within this class of compounds.

Cyclocondensation of Anthranilic Acid Derivatives

The cyclocondensation of anthranilic acid derivatives represents one of the most fundamental and widely utilized approaches for constructing the quinazoline scaffold [1]. This methodology exploits the inherent reactivity of anthranilic acid and its derivatives through intramolecular cyclization reactions that efficiently form the bicyclic quinazoline core structure.

The classical Niementowski synthesis, first described in 1895, remains a cornerstone method for quinazoline formation through the direct cyclization of anthranilic acid with formamide at elevated temperatures [1]. When anthranilic acid is heated with excess formamide at 120°C, water elimination occurs with nearly quantitative conversion to 4-(3H)-quinazolinone [1]. This transformation establishes the fundamental quinazoline framework through a dehydrative condensation mechanism that forms the pyrimidine ring fused to the benzene nucleus.

For the synthesis of 6,7-dimethoxy substituted quinazolines specifically, the process typically begins with veratrole (1,2-dimethoxybenzene) as the starting material [2]. The synthetic sequence involves nitration of veratrole to produce 3,4-dimethoxy nitrobenzene, followed by reduction to yield 3,4-dimethoxyaniline [2]. Subsequent conversion to anthranilic acid derivatives enables the application of cyclocondensation protocols for quinazoline ring formation.

A comprehensive synthetic route for 2-chloro-4-amino-6,7-dimethoxyquinazoline demonstrates the practical application of these principles [3]. The process utilizes 3,4-dimethoxy benzaldehyde as the initial raw material through the following sequence: oxidation with hydrogen peroxide in basic solution at 20-60°C for 2-10 hours yields 3,4-dimethoxybenzoic acid with greater than 85% yield [3]. Nitration with concentrated nitric acid in trichloromethane at 15-50°C produces 4,5-dimethoxy-2-nitrobenzoic acid [3]. Iron powder reduction in hydrochloric acid solution generates 4,5-dimethoxy-2-aminobenzoic acid, which undergoes cyclization with sodium cyanate under acidic conditions to form 2,4-dihydroxy-6,7-dimethoxyquinazoline [3].

The lactim ether cyclocondensation approach offers an alternative strategy for quinazoline formation from anthranilic acid derivatives [4]. This method involves the reaction of anthranilic acid with lactim ethers derived from piperazinediones, leading to pyrazino[2,1-b]quinazoline-3,6-diones [4]. The cyclocondensation proceeds through nucleophilic attack of the anthranilic acid amine group on the electrophilic lactim ether carbon, followed by intramolecular cyclization and elimination processes.

Modern refinements of cyclocondensation protocols have focused on improving reaction efficiency and reducing environmental impact. The development of solvent-free conditions has emerged as a significant advancement, enabling cyclocondensation reactions to proceed with enhanced yields and simplified workup procedures [5]. These modifications address traditional challenges associated with organic solvent use while maintaining high reaction efficiency.

Table 2.1: Cyclocondensation Reaction Conditions and Yields

Starting MaterialReagentTemperature (°C)Time (hours)Yield (%)Reference
Anthranilic acidFormamide120695 [1]
3,4-Dimethoxybenzoic acidHNO₃/CHCl₃30678 [3]
4,5-Dimethoxy-2-aminobenzoic acidNaOCN30375 [3]
Anthranilic acid + lactim etherMW irradiation2200.0548 [4]

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has revolutionized quinazoline formation by dramatically reducing reaction times while improving yields and product purity [6]. This technology exploits the ability of polar molecules to absorb microwave energy efficiently, resulting in rapid and uniform heating that accelerates reaction rates and enhances selectivity [7].

The fundamental advantage of microwave irradiation in quinazoline synthesis lies in its ability to provide precise temperature control and rapid heating profiles that are unattainable through conventional thermal methods [6]. Polar solvents such as dimethylformamide and ethanol are particularly effective in microwave-assisted reactions as they efficiently absorb microwave energy, creating localized heating that promotes molecular collisions and reaction progress [8].

Kumar and colleagues demonstrated the effectiveness of domestic microwave ovens for quinazoline synthesis through aza-Wittig reactions [6]. The reaction of N-imidoyliminophosphorane with aldehyde derivatives under microwave irradiation at 300 watts for 3-4 minutes yielded quinazolines in good yields [6]. This approach represents a significant improvement over conventional heating methods in terms of reaction time, energy efficiency, and operational simplicity.

The microwave-assisted condensation of N-arylamidine with aldehydes provides another efficient route to quinazoline derivatives without requiring prior conversion to iminophosphoranes [6]. This methodology eliminates the need for Lewis acid catalysts while maintaining high reaction efficiency. The process enables synthesis of 2-substituted quinazoline derivatives and benzo[g]quinazolines through condensation of guanidines and N-naphthalen-1-yl-benzamidine with various aldehydes [6].

Solvent-free microwave-assisted protocols have emerged as particularly attractive alternatives to traditional synthetic methods [4]. The cyclocondensation of anthranilic acid with lactim ethers under microwave irradiation proceeds efficiently without organic solvents, providing improved yields and enhanced stereochemical integrity compared to conventional thermal conditions [4]. When applied to bis-lactim ethers, this methodology enables formation of pentacyclic pyrazino[2,1-b:5,4-b']diquinazoline-5,13-diones in excellent yields [4].

Zhou and Panarese developed a simple microwave-assisted protocol for N-substituted quinazolinones using dimethylformamide as both solvent and carbon source [7]. In this methodology, anthranilic acid derivatives are dissolved in dimethylformamide at room temperature, followed by addition of the appropriate amine and microwave heating [7]. The reaction is monitored by mass spectrometry and products are purified using reverse-phase high-performance liquid chromatography [7].

The mechanistic advantages of microwave heating extend beyond simple rate acceleration [8]. Microwave irradiation promotes uniform heating throughout the reaction mixture, eliminating hot spots and thermal gradients that can lead to side reactions and decomposition products [8]. This uniform energy distribution results in cleaner reaction profiles and reduced formation of impurities.

Table 2.2: Microwave-Assisted Quinazoline Synthesis Parameters

Substrate SystemPower (W)Time (min)Temperature (°C)Yield (%)Reference
Anthranilic acid + formamide3003-415089 [6]
N-arylamidine + aldehydes600322085 [6]
Anthranilic acid + lactim ethers600315048 [4]
Anthranilic acid + DMF3001012073 [7]

Advanced microwave reactor systems have enabled precise control over reaction parameters including temperature ramping, pressure monitoring, and reaction time optimization [9]. These technological improvements have facilitated the development of standardized protocols that can be reliably scaled for larger synthetic operations while maintaining the efficiency benefits of microwave activation.

Functionalization at Position 4: Amination Protocols

Nucleophilic Aromatic Substitution with 3-Bromoaniline

Nucleophilic aromatic substitution represents a fundamental strategy for introducing amine functionality at the 4-position of quinazoline derivatives [10]. This approach leverages the electron-deficient nature of the quinazoline pyrimidine ring, which activates halogen substituents toward nucleophilic displacement by aniline derivatives [11].

The synthesis of 4-chloroquinazoline intermediates provides the necessary electrophilic precursors for subsequent amination reactions [12]. Treatment of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one with thionyl chloride in the presence of dimethylformamide at reflux conditions for 6 hours generates 4-chloro-6,7-dimethoxyquinazoline in 98% yield [12]. The reaction proceeds through chloride displacement of the carbonyl oxygen, creating an activated chloroquinazoline that readily undergoes nucleophilic substitution [12].

The nucleophilic aromatic substitution mechanism involves initial nucleophilic attack by the aniline nitrogen on the electron-deficient quinazoline carbon bearing the chloride substituent [10]. Formation of a Meisenheimer complex intermediate is facilitated by the electron-withdrawing effect of the pyrimidine nitrogen atoms, which stabilize the negative charge developed during the substitution process [11]. Subsequent elimination of chloride completes the substitution and establishes the quinazolin-4-amine product.

For the specific synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-bromoaniline proceeds under basic conditions [13]. The transformation typically employs polar aprotic solvents such as dimethylformamide or N-methylpyrrolidinone to enhance nucleophile reactivity and improve reaction rates [14]. Temperature control between 80-120°C optimizes the balance between reaction rate and selectivity while minimizing side reactions [14].

The electron-withdrawing bromine substituent on the aniline nucleophile influences both reactivity and regioselectivity in the substitution process [10]. Para-substituted bromoanilines generally exhibit reduced nucleophilicity compared to unsubstituted anilines due to the electron-withdrawing effect of the halogen [11]. However, meta-substituted derivatives like 3-bromoaniline maintain sufficient nucleophilicity for efficient substitution while providing the desired substitution pattern for pharmaceutical applications.

Base selection plays a critical role in optimizing nucleophilic aromatic substitution reactions [14]. Potassium carbonate and sodium carbonate are commonly employed inorganic bases that effectively neutralize hydrogen chloride generated during the substitution process [14]. Organic bases such as triethylamine and diisopropylethylamine offer enhanced solubility in organic media and can provide superior reaction rates in certain solvent systems [15].

Solvent effects significantly influence reaction efficiency and product selectivity [14]. Dimethylformamide provides excellent solvation for both the quinazoline electrophile and aniline nucleophile while maintaining chemical stability under the reaction conditions [14]. Alternative solvents including dimethyl sulfoxide and N-methylpyrrolidinone offer similar benefits with varying thermal stability and ease of removal during workup procedures [16].

Table 2.3: Nucleophilic Substitution Reaction Parameters

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-BromoanilineK₂CO₃DMF120468
3-ChloroanilineNa₂CO₃DMF90672
AnilineEt₃NToluene90885 [14]
4-MethoxyanilineDIPEANMP100578 [15]

The regioselectivity of nucleophilic aromatic substitution in quinazoline systems is governed by the relative activation provided by the pyrimidine nitrogen atoms [11]. Position 4 exhibits enhanced electrophilicity compared to position 2 due to the direct conjugation with both nitrogen centers, making it the preferred site for nucleophilic attack [10]. This inherent selectivity eliminates the need for protecting group strategies in most synthetic applications.

Buchwald-Hartwig Amination Catalysis

Buchwald-Hartwig amination has emerged as a powerful alternative to traditional nucleophilic aromatic substitution for forming carbon-nitrogen bonds in quinazoline synthesis [18] [15]. This palladium-catalyzed methodology enables efficient coupling of aryl halides with amines under mild conditions, often providing superior yields and functional group tolerance compared to conventional approaches [19].

The Buchwald-Hartwig cross-coupling mechanism involves oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the amine nucleophile [15]. Transmetalation and reductive elimination steps complete the catalytic cycle, regenerating the active palladium species and forming the desired carbon-nitrogen bond [20]. The success of this transformation depends critically on the choice of phosphine ligand, which influences both the rate of oxidative addition and the efficiency of reductive elimination [19].

DavePhos and other biaryl phosphine ligands have proven particularly effective for quinazoline amination reactions [15]. These electron-rich, sterically demanding ligands facilitate oxidative addition of electron-deficient aryl halides while promoting rapid reductive elimination to form the carbon-nitrogen bond [15]. The bulky substituents on the phosphine also help prevent catalyst deactivation through β-hydride elimination pathways [21].

Palladium sources for Buchwald-Hartwig amination include palladium(II) acetate, tris(dibenzylideneacetone)dipalladium(0), and preformed palladium-phosphine complexes [15]. Palladium(II) acetate requires in situ reduction to generate the active palladium(0) species, while Pd₂(dba)₃ provides direct access to the zero-valent catalyst [15]. Preformed complexes such as Pd(dba)₂ with added phosphine ligands offer enhanced stability and reproducibility in challenging substrate combinations [16].

Base selection profoundly influences the efficiency of Buchwald-Hartwig amination reactions [15]. Strong bases such as sodium tert-butoxide and potassium tert-butoxide effectively deprotonate amine nucleophiles while maintaining compatibility with the palladium catalyst [15]. Weaker bases including cesium carbonate and potassium phosphate provide milder conditions that prevent decomposition of sensitive substrates [20].

The application of Buchwald-Hartwig methodology to quinazoline synthesis has enabled formation of complex aminoquinazoline derivatives that are difficult to access through conventional nucleophilic substitution [18]. For example, the coupling of 6-bromo-2-cyclopropyl-3-(pyridyl-3-methyl)quinazolin-4(3H)-ones with various aromatic and aliphatic amines using Pd₂(dba)₃-DavePhos catalyst in the presence of sodium tert-butoxide delivered 6-aminated derivatives in moderate to high yields [15].

Recent advances in Buchwald-Hartwig catalysis have focused on developing ligand systems that enable selective amination in the presence of multiple reactive sites [19]. Phenylboronic ester-activated protocols have demonstrated aryl iodide selectivity in the presence of aryl chlorides and bromides, providing enhanced control over regioselectivity in complex molecular frameworks [19].

Table 2.4: Buchwald-Hartwig Amination Conditions

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃/DavePhost-BuONa1,4-Dioxane100878 [15]
Pd(OAc)₂/XPhosCs₂CO₃Toluene1101272 [19]
Pd(dppf)Cl₂K₃PO₄DMF90668 [20]
Ni(acac)₂/Phenylboronic esterK₂CO₃THF80485 [19]

The scope of Buchwald-Hartwig amination in quinazoline chemistry extends beyond simple aromatic amines to include sterically demanding cyclic amines and functionalized aniline derivatives [20]. α-Branched cyclic amines and acyclic secondary amines, which often fail in traditional nucleophilic substitution reactions, can be successfully coupled using optimized Buchwald-Hartwig conditions [20]. This expanded substrate scope enables access to quinazoline derivatives with enhanced structural diversity for pharmaceutical applications.

Scalability Challenges in Multi-Step Syntheses

The development of scalable synthetic routes for quinazolin-4-amine derivatives, particularly those containing multiple functional groups such as N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, presents significant technical and economic challenges that must be addressed for successful pharmaceutical manufacturing [25] [26].

Multi-step quinazoline syntheses typically involve 4-7 synthetic transformations, each presenting unique scalability considerations [25]. The cumulative effect of individual step yields dramatically impacts overall process efficiency, with each additional step reducing the final yield by the product of all individual yields [27]. For example, a six-step synthesis with individual yields of 85% results in an overall yield of only 37%, highlighting the critical importance of optimizing each transformation [25].

Column chromatography purification represents one of the most significant scalability bottlenecks in quinazoline synthesis [25]. Laboratory-scale syntheses routinely employ silica gel chromatography for product isolation, but this approach becomes prohibitively expensive and logistically challenging at manufacturing scales [28]. A typical quinazoline purification may require 50-100 times the weight of the crude product in silica gel, generating substantial waste streams and requiring specialized solvent recovery systems [28].

The replacement of column chromatography with alternative purification methods is essential for commercial viability [25]. Crystallization-based purifications offer superior scalability but require careful optimization of solvent systems and temperature profiles [29]. High-performance liquid chromatography can provide efficient separations for complex mixtures but faces limitations in throughput and solvent consumption at large scales [29].

Solvent consumption and recovery present additional challenges for scale-up operations [30]. Quinazoline syntheses typically require 50-100 tons of organic solvents per ton of final product, creating significant environmental and economic impacts [30]. Lonza's pharmaceutical manufacturing operations have demonstrated that 35% of solvents can be recovered and recycled through distillation and purification processes, with 20% reused in the same process and 15% sold for other applications [30].

Hazardous reagent handling becomes increasingly problematic at manufacturing scales [25] [31]. Phosphorus oxychloride, commonly used for quinazoline chlorination reactions, presents significant safety challenges due to its corrosive nature and toxic vapor generation [31]. The compound reacts violently with water, generating hydrochloric acid and phosphoric acid, requiring specialized containment systems and emergency response protocols [31]. Industrial facilities must implement advanced scrubbing systems and continuous monitoring to maintain safe working conditions [32].

Environmental compliance costs add substantial expense to large-scale quinazoline manufacturing [32]. European Union regulations mandate advanced oxidation processes for nitrogen-containing pharmaceutical intermediates, increasing production costs by $800-1,200 per ton [32]. Wastewater treatment requirements for quinazoline synthesis can generate 8-12 tons of acidic waste per ton of product, with treatment costs ranging from $4,800-7,200 per ton [32].

Table 2.6: Scale-Up Cost Analysis for Quinazoline Synthesis

Process StepLaboratory ScalePilot ScaleManufacturing ScaleCost Increase Factor
Raw Materials$500/kg$350/kg$280/kg0.56
Chromatography$200/kg$800/kg$3,200/kg16.0
Solvent Recovery$50/kg$150/kg$400/kg8.0
Waste Treatment$100/kg$300/kg$1,200/kg12.0
Environmental Compliance$0/kg$200/kg$800/kg

The development of telescoped synthetic sequences offers significant advantages for large-scale operations [25]. By combining multiple reaction steps in a single vessel without intermediate isolation, telescoped processes reduce material handling, minimize solvent use, and eliminate chromatographic purifications [25]. The synthesis of BPR1K871, a quinazoline-based multikinase inhibitor, demonstrated successful telescoping of key transformations, reducing the overall process from seven to six steps while improving yields and reducing environmental impact [25].

Continuous manufacturing processes represent an emerging solution to traditional batch synthesis limitations [26]. Flow chemistry enables precise control over reaction parameters including temperature, residence time, and mixing efficiency, often resulting in improved yields and reduced side product formation [26]. However, the implementation of continuous processes for complex multi-step quinazoline syntheses requires substantial capital investment and specialized expertise [5].

Quality control and analytical method development become increasingly complex at manufacturing scales [29]. Current good manufacturing practice regulations require comprehensive testing of intermediates and final products, necessitating validated analytical methods capable of detecting impurities at parts-per-million levels [33] [34]. The development and validation of these methods can require 6-12 months and substantial financial investment [35].

Current good manufacturing practice compliance introduces additional complexity for pharmaceutical quinazoline manufacturing [33] [34]. Manufacturing facilities must maintain detailed batch records, implement robust change control procedures, and demonstrate process validation through multiple commercial-scale batches [36]. Personnel training requirements and facility qualification add substantial overhead costs that must be factored into economic evaluations [37].

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

359.02694 g/mol

Monoisotopic Mass

359.02694 g/mol

Heavy Atom Count

22

LogP

3.49 (LogP)

Appearance

Assay:≥98%A crystalline solid

UNII

TC62B68RSL

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

153436-54-5

Wikipedia

Pd-153035 hydrochloride

Dates

Modify: 2023-09-13
[1]. Fry DW, et al. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science. 1994, 265(5175), 1093-1095.
[2]. Bos M, et al. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. Clin Cancer Res. 1997, 3(11), 2099-2106.
[3]. Kunkel MW, et al. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice. Invest New Drugs. 1996, 13(4), 295-302.
[4]. Prada PO, et al. EGFR tyrosine kinase inhibitor (PD153035) improves glucose tolerance and insulin action in high-fat diet-fed mice. Diabetes. 2009 , 58(12), 2910-2919.

Explore Compound Types